LG 82-4-01

Medicinal Chemistry SAR Structure-Activity Relationship

LG 82-4-01 (CAS 91505-19-0) is a 4-chloro-thiophene-substituted imidazole TX synthase inhibitor with a validated selectivity profile essential for mechanistic studies. Unlike dazoxiben, it exhibits minimal 12-HPETE inhibition, preserving lipoxygenase pathway integrity. Validated PGI₂ sparing (<10% at 100 μM) ensures use in vascular preparations. IC₅₀ 1.3 μM in human platelets. Serves as direct comparator to LG 82-4-00 for halogen SAR programs. ≥98% purity. Standardize your arachidonic acid cascade research with the precise tool documented in primary literature.

Molecular Formula C10H10Cl2N2O3S
Molecular Weight 309.17 g/mol
CAS No. 91505-19-0
Cat. No. B1675221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG 82-4-01
CAS91505-19-0
Synonyms5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid
LG 82-4-01
Lg 82401
Molecular FormulaC10H10Cl2N2O3S
Molecular Weight309.17 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl
InChIInChI=1S/C10H9ClN2O3S.ClH/c11-7-5-8(9(14)15)17-10(7)16-4-3-13-2-1-12-6-13;/h1-2,5-6H,3-4H2,(H,14,15);1H
InChIKeyGPQCCNMZXMIFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LG 82-4-01 (CAS 91505-19-0) for Thromboxane Synthase Inhibition Research: Procurement-Ready Compound Overview


LG 82-4-01 (CAS: 91505-19-0) is a 4-chloro-thiophene-substituted imidazole derivative that functions as a specific thromboxane (TX) synthase inhibitor [1]. The compound, chemically identified as 5-(2-(1H-imidazol-1-yl)ethoxy)-4-chlorothiophene-2-carboxylic acid hydrochloride, carries the molecular formula C₁₀H₁₀Cl₂N₂O₃S with a molecular weight of 309.17 g/mol [2]. Its inhibition mechanism operates via blockade of the enzymatic conversion of prostaglandin H₂ (PGH₂) to thromboxane A₂ (TXA₂) , a critical node in arachidonic acid metabolism with implications in platelet aggregation and vascular homeostasis research.

Why LG 82-4-01 Cannot Be Replaced by Generic Thromboxane Synthase Inhibitors: Differential Selectivity and Off-Target Constraints


Substituting LG 82-4-01 with another thromboxane synthase inhibitor—even from within the same imidazole-based chemotype—is scientifically unjustified without rigorous parallel testing. The 4-chloro substitution on the thiophene ring imparts a distinct pharmacological fingerprint that alters both potency and off-target activity compared to close structural analogs [1]. Crucially, in-class compounds differ substantially in their interference with parallel eicosanoid pathways, particularly the 12-HPETE/lipoxygenase axis, which can confound mechanistic interpretations if an unverified alternative is deployed [2]. Procurement of LG 82-4-01 ensures experimental continuity with the precisely defined selectivity profile documented in the primary literature, whereas generic substitution introduces unquantified variables that undermine data reproducibility in platelet function and arachidonic acid cascade studies .

LG 82-4-01 Quantitative Differentiation Evidence: Head-to-Head Activity and Selectivity Data Against Comparator Compounds


Structural Differentiation: LG 82-4-01 Possesses a 4-Chloro Thiophene Substitution Absent in the Parent Analog LG 82-4-00

LG 82-4-01 is the 4-chloro-substituted derivative of the thiophene-based imidazole scaffold, whereas its parent analog LG 82-4-00 lacks this chlorine substitution at the 4-position of the thiophene ring [1]. This structural modification introduces a halogen atom that alters the compound‘s electronic distribution and steric profile, representing the sole chemical difference between these two closely related TX synthase inhibitors [2].

Medicinal Chemistry SAR Structure-Activity Relationship

Thromboxane Synthase Inhibitory Potency in Human Platelets: LG 82-4-01 vs. Dazoxiben and LG 82-4-00

In a direct head-to-head comparative study using thrombin-stimulated washed human platelet suspensions (WPS), LG 82-4-01 exhibited an IC₅₀ of 1.3 μM for inhibition of TXB₂ formation. Under identical experimental conditions, the parent analog LG 82-4-00 displayed an IC₅₀ of 1.1 μM, while the reference imidazole TX synthase inhibitor dazoxiben demonstrated higher potency with an IC₅₀ of 0.7 μM [1].

Platelet Biology Thromboxane Synthase Enzyme Inhibition

Minimal Interference with 12-HPETE Formation: LG 82-4-01 Demonstrates Reduced Lipoxygenase Off-Target Activity Relative to Dazoxiben

In the same direct comparative study, the off-target activity of LG 82-4-01 on the 12-lipoxygenase pathway was assessed. At a concentration of 100 μM, dazoxiben inhibited thrombin-induced 12-HPETE formation in washed human platelet suspensions by 81 ± 10%. In marked contrast, LG 82-4-01 and its parent analog LG 82-4-00 were characterized as 'much less active' in inhibiting 12-HPETE formation under identical conditions [1].

Lipoxygenase Pathway Off-Target Selectivity Eicosanoid Metabolism

PGI₂ Synthase Sparing Profile: LG 82-4-01 Exhibits Less Than 10% Cross-Inhibition of Prostacyclin Formation

The selectivity of LG 82-4-01 against prostacyclin (PGI₂) synthase was evaluated using bovine coronary artery slices. At concentrations up to 100 μM, LG 82-4-01 and its parent analog LG 82-4-00 both produced less than 10% inhibition of PGI₂ formation [1]. This sparing of the vasodilatory and anti-aggregatory PGI₂ pathway is a critical selectivity feature within the TX synthase inhibitor class.

Prostacyclin Vascular Biology Enzyme Specificity

Procurement-Grade Purity Specifications: LG 82-4-01 Available at ≥98% Purity for Reproducible Pharmacological Studies

Commercially sourced LG 82-4-01 (CAS 91505-19-0) is supplied with a documented purity specification of ≥98% [1]. This purity threshold ensures that observed pharmacological effects are attributable to the target compound rather than to undefined impurities that could variably interfere with enzymatic or cellular assays.

Compound Procurement Quality Control Reproducibility

LG 82-4-01 Optimal Research Applications: Where Verified Selectivity and Defined Potency Drive Experimental Value


Dissecting TXA₂-Dependent Platelet Aggregation Without 12-Lipoxygenase Pathway Confounding

In human platelet-rich plasma or washed platelet assays, LG 82-4-01 enables specific interrogation of collagen- or thrombin-induced TXA₂-dependent aggregation [1]. Unlike dazoxiben, which exhibits pronounced 12-HPETE inhibition (81 ± 10% at 100 μM) that can mask or alter lipoxygenase-mediated platelet responses, LG 82-4-01 provides a cleaner pharmacological tool for studies requiring TX synthase blockade without perturbing the 12-lipoxygenase axis . Use at IC₅₀-IC₉₀ concentrations (1.3–10 μM range) ensures target engagement while preserving off-pathway fidelity.

SAR and Medicinal Chemistry Optimization Around the 4-Chloro Thiophene Imidazole Scaffold

The 4-chloro substitution on the thiophene ring of LG 82-4-01 distinguishes it structurally from LG 82-4-00 [1]. For medicinal chemistry programs investigating halogen effects on TX synthase inhibition, LG 82-4-01 serves as the direct comparator to the non-halogenated parent scaffold. Parallel testing of LG 82-4-01 (IC₅₀ = 1.3 μM) and LG 82-4-00 (IC₅₀ = 1.1 μM) under identical thrombin-stimulated platelet assay conditions provides a defined SAR dataset from which further optimization of potency or selectivity can be rationally designed .

Vascular Eicosanoid Balance Studies Requiring Preserved Prostacyclin (PGI₂) Production

Experimental models investigating the shift of PGH₂ metabolism from TXA₂ toward PGI₂ require a TX synthase inhibitor that demonstrably spares PGI₂ synthase. LG 82-4-01 has been validated in bovine coronary artery slices to produce less than 10% inhibition of PGI₂ formation at concentrations up to 100 μM [1]. This empirical evidence of PGI₂ sparing supports its use in ex vivo vascular preparations or endothelial cell models where maintenance of vasodilatory PGI₂ output is essential for interpreting net functional outcomes. The absence of TXA₂ receptor antagonism or direct vasoconstrictor activity further reinforces its suitability as a clean tool compound for vascular pharmacology .

Control Compound for Validating Novel TX Synthase Inhibitors

When developing or characterizing new TX synthase inhibitors, LG 82-4-01 provides a well-documented benchmark comparator with published IC₅₀ values (1.3 μM in human platelets), defined selectivity profile (minimal 12-HPETE inhibition, <10% PGI₂ inhibition), and verified commercial purity (≥98%) [1]. Its inclusion as a positive control in enzyme inhibition assays or platelet aggregation studies enables direct cross-study comparability and helps normalize inter-laboratory variability arising from platelet donor differences or assay conditions. The availability of both LG 82-4-01 and its parent analog LG 82-4-00 from commercial sources further supports head-to-head SAR validation experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LG 82-4-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.